(2Z)-N-(2,3-dimethylphenyl)-8-methoxy-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-(2,3-DIMETHYLPHENYL)-8-METHOXY-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chromene core, sulfonamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,3-DIMETHYLPHENYL)-8-METHOXY-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the chromene core, introduction of the sulfonamide group, and subsequent functionalization. Common synthetic routes may involve:
Formation of the Chromene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of the chromene derivative with sulfonamide reagents under specific conditions.
Functionalization: Further functionalization to introduce the methoxy and dimethylphenyl groups can be carried out using standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2,3-DIMETHYLPHENYL)-8-METHOXY-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,3-DIMETHYLPHENYL)-8-METHOXY-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-(4-METHOXYBENZYL)-1,3-THIAZOLIDIN-4-ONE
- (2Z)-2-BUTENEDIOIC ACID COMPOUND WITH 4-[2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY]-2,3-DIMETHYLPHENYL 3,4,5-TRIMETHOXYBENZOATE
Uniqueness
What sets (2Z)-N-(2,3-DIMETHYLPHENYL)-8-METHOXY-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H25N3O5S |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
(2Z)-N-(2,3-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
InChI |
InChI=1S/C26H25N3O5S/c1-16-11-13-20(14-12-16)35(31,32)29-28-26-21(15-19-8-6-10-23(33-4)24(19)34-26)25(30)27-22-9-5-7-17(2)18(22)3/h5-15,29H,1-4H3,(H,27,30)/b28-26- |
InChI Key |
VGFHOHBHRYACHB-SGEDCAFJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC(=C4C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC(=C4C)C |
Origin of Product |
United States |
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